3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID
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Overview
Description
3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the Ethoxycarbonyl Group: This step often involves esterification reactions.
Attachment of the Carbamoyl Group: This can be done using carbamoylation reagents under controlled conditions.
Addition of the Methoxypropylamino Group: This step involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the carbonyl groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID
- **3-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID
- **3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-ETHOXYPROPYL)AMINO]PROPANOIC ACID
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(3-methoxypropyl)amino]propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that underline its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C22H29N3O5S with a molecular weight of approximately 441.55 g/mol. The structure includes a benzothiophene moiety which is known for various biological activities.
Antioxidant Activity
Research indicates that compounds containing benzothiophene structures often exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases, including neurodegenerative disorders.
Neuroprotective Effects
In a recent study, derivatives of benzothiophene were evaluated for their neuroprotective effects against amyloid-beta (Aβ) toxicity in neuronal cell lines. The compound demonstrated significant reduction in Aβ-induced cytotoxicity by improving cell viability in PC12 cells exposed to Aβ42. This suggests potential therapeutic applications in Alzheimer's disease (AD) treatment .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. In vitro assays have demonstrated that it can downregulate pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions. This activity may be attributed to the modulation of signaling pathways involved in inflammation .
The proposed mechanism through which this compound exerts its effects involves the inhibition of specific enzymes and receptors associated with neurodegeneration and inflammation. For instance, it may inhibit the aggregation of Aβ peptides, thereby preventing the formation of toxic fibrils that are characteristic of Alzheimer's pathology.
Study 1: Neuroprotection Against Aβ Toxicity
In a Drosophila model of Alzheimer's disease, the administration of this compound resulted in the rescue of phenotypic anomalies caused by Aβ toxicity. Key findings included:
- Improvement in Lifespan : Treated flies exhibited a statistically significant increase in lifespan compared to controls.
- Enhanced Motor Function : Behavioral assays indicated improved motor coordination and reduced neurodegeneration markers .
Study 2: Cytokine Modulation
A study assessing the anti-inflammatory effects revealed that treatment with the compound led to a decrease in levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential utility in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(3-methoxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S/c1-3-27-19(25)16-12-7-4-5-8-14(12)28-17(16)21-15(22)11-13(18(23)24)20-9-6-10-26-2/h13,20H,3-11H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVHYBFHIINSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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